3-Chloro-2-ethynylthiophene
Description
Contextualization within Thiophene-Based Heterocyclic Systems
Thiophene (B33073), a five-membered aromatic heterocycle containing a sulfur atom, and its derivatives are fundamental building blocks in a multitude of chemical applications. beilstein-journals.orgnih.gov They are isosteres of benzene (B151609), meaning they have a similar size and shape, which allows them to often be used as substitutes for benzene rings in biologically active compounds without a loss of activity. nih.gov This bioisosteric relationship has led to the incorporation of the thiophene moiety into numerous pharmaceuticals and agrochemicals. nih.govuni.lu
Beyond the life sciences, thiophene-based materials are integral to the advancement of materials science, particularly in the realm of organic electronics. The electron-rich nature of the thiophene ring facilitates the formation of extended π-conjugated systems, which are essential for charge transport in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). acs.orgorganic-chemistry.org The ability to functionalize the thiophene ring at various positions allows for the fine-tuning of the electronic and physical properties of these materials.
Significance of Ethynyl (B1212043) and Halogen Substituents in Molecular Design
The unique properties of 3-Chloro-2-ethynylthiophene stem from the presence of both a chloro and an ethynyl substituent on the thiophene ring. Each of these functional groups imparts distinct and valuable reactivity to the molecule.
The Ethynyl Group: The terminal alkyne functionality is a versatile handle in organic synthesis. It is a key participant in a variety of powerful cross-coupling reactions, most notably the Sonogashira coupling, which forms carbon-carbon bonds between sp-hybridized carbons and sp2-hybridized carbons of aryl or vinyl halides. sigmaaldrich.combeilstein-journals.org This reaction is instrumental in the construction of complex molecular architectures, including conjugated polymers and macrocycles. acs.orgeurjchem.com Furthermore, the ethynyl group can participate in "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, to form stable triazole rings, a common linker in medicinal and materials chemistry. researchgate.netresearchgate.net The ethynyl moiety has also been explored as a bioisostere for halogen atoms in drug design, capable of forming non-covalent interactions with biological targets. researchgate.netvulcanchem.com
The Halogen Substituent: Halogens, as substituents on aromatic rings, significantly influence the molecule's reactivity and physical properties. beilstein-journals.org The chlorine atom in this compound is an electron-withdrawing group, which modifies the electron density of the thiophene ring and influences its susceptibility to electrophilic aromatic substitution. jcu.edu.au More importantly, the carbon-chlorine bond can serve as a reactive site for various cross-coupling reactions, allowing for further functionalization of the thiophene core. beilstein-journals.org While less reactive than the corresponding bromo or iodo derivatives in reactions like the Sonogashira or Suzuki coupling, the chloro group can still participate under appropriate catalytic conditions, offering a different level of selectivity in sequential cross-coupling strategies. beilstein-journals.org The presence of a halogen atom can also lead to specific intermolecular interactions, such as halogen bonding, which can be exploited in crystal engineering and the design of self-assembling materials. researchgate.netmdpi.comrsc.org
The combination of these two functional groups in a single molecule, as in this compound, creates a powerful and bifunctional building block for the synthesis of advanced materials and complex organic molecules.
Overview of Research Trajectories for Related Halogenated and Ethynylthiophenes
Research into halogenated and ethynylthiophenes has been a vibrant area of investigation. A significant focus has been on their use as monomers for the synthesis of conjugated polymers. For instance, halogenated thiophenes are key precursors for the synthesis of polythiophenes, a class of conducting polymers with applications in organic electronics. beilstein-journals.org
The Sonogashira coupling reaction has been extensively employed to synthesize a wide array of ethynyl-substituted thiophenes. researchgate.net These compounds serve as important intermediates in the synthesis of larger, well-defined oligothiophenes and other conjugated systems with tailored optical and electronic properties. Research has shown that the strategic placement of ethynyl and halo groups allows for the programmed synthesis of complex architectures. For example, di-halogenated thiophenes can undergo sequential, selective Sonogashira couplings to introduce different alkyne groups at specific positions.
Recent studies have also highlighted the use of ethynylthiophenes in the development of novel dye-sensitized solar cells (DSSCs) and as components of photochromic materials. d-nb.info In medicinal chemistry, the incorporation of halogenated ethynylthiophene moieties into nucleoside analogues has been shown to modulate their biological activity. nih.gov The exploration of these related compounds provides a rich context for understanding the potential of this compound as a valuable tool in the hands of synthetic chemists.
Interactive Data Tables
Below are interactive data tables summarizing key information related to the chemical compound discussed in this article.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₃ClS |
| Molecular Weight | 142.61 g/mol |
| InChI Key | QDPIRFHJKPKBPZ-UHFFFAOYSA-N |
| SMILES | C#CC1=C(Cl)C=CS1 |
| Predicted XlogP | 2.5 |
Data sourced from PubChem.
Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 142.97168 | 130.0 |
| [M+Na]⁺ | 164.95362 | 143.8 |
| [M-H]⁻ | 140.95712 | 133.9 |
| [M+NH₄]⁺ | 159.99822 | 152.8 |
| [M+K]⁺ | 180.92756 | 138.6 |
| [M+H-H₂O]⁺ | 124.96166 | 120.5 |
| [M+HCOO]⁻ | 186.96260 | 141.4 |
| [M+CH₃COO]⁻ | 200.97825 | 143.7 |
This data represents computationally predicted values.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Benzene |
| 2-Bromo-5-ethynylthiophene |
| 3-Chloro-2-iodothiophene |
| Polythiophenes |
| BODIPY derivatives |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-ethynylthiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClS/c1-2-6-5(7)3-4-8-6/h1,3-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPIRFHJKPKBPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CS1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Chloro 2 Ethynylthiophene and Analogous Structures
Precursor Synthesis and Halogenation Strategies
The synthesis of 3-chloro-2-ethynylthiophene logically begins with the preparation of a suitable precursor, typically a 3-chlorinated thiophene (B33073) derivative. The halogenation of the thiophene ring is a well-established but regiochemically sensitive process.
Thiophene undergoes electrophilic substitution reactions, including halogenation, much more readily than benzene (B151609); the rate of halogenation for thiophene at 25°C is approximately 10⁸ times greater than that of benzene. iust.ac.irderpharmachemica.com Direct halogenation with chlorine (Cl₂) can lead to a mixture of products, including 2-chlorothiophene (B1346680) and 2,5-dichlorothiophene, with tetrasubstitution occurring easily if the reaction is not controlled. iust.ac.ireprajournals.com
Achieving substitution at the 3-position (β-position) often requires specific strategies to overcome the inherent preference for substitution at the 2- and 5-positions (α-positions). Controlled chlorination of thiophene can be achieved using various reagents and conditions. For instance, reacting thiophene with sulfuryl chloride in the presence of aluminum chloride has been a method for preparing chloro-thiophenes. google.com A continuous process for nuclear halogenation has also been developed to control the degree of substitution by restricting the contact time of the reactants and continuously withdrawing the product as it forms. google.com
An alternative approach to obtaining the 3-chloro-substituted scaffold involves starting with a pre-functionalized thiophene. For example, the synthesis of 3-chlorothiophene-2-carboxylic acid can be achieved by treating 3-hydroxy-2-methoxycarbonyl-thiophene with phosphorus pentachloride. prepchem.com This intermediate can then potentially be decarboxylated to yield 3-chlorothiophene (B103000), which serves as the direct precursor for subsequent alkynylation at the 2-position.
Table 1: Comparison of Thiophene Halogenation Methods
| Method | Reagent(s) | Typical Products | Control Factors |
|---|---|---|---|
| Direct Chlorination | Cl₂ | 2-Chlorothiophene, 2,5-Dichlorothiophene, Polychlorinated derivatives eprajournals.com | Stoichiometry, Temperature (-30°C to RT), Reaction Time iust.ac.irderpharmachemica.com |
| Sulfuryl Chloride | SO₂Cl₂, AlCl₃ | Chloro-thiophenes | Catalyst, Solvent |
| From Hydroxy Thiophene | PCl₅ | 3-Chlorothiophene-2-carboxylic acid prepchem.com | Starting material functionality |
Alkynylation and Ethynyl (B1212043) Group Introduction Techniques
With a suitable 3-chlorothiophene precursor in hand, the next critical transformation is the introduction of the ethynyl group at the 2-position. This can be accomplished through several powerful synthetic methods.
Cross-coupling reactions are among the most robust methods for forming carbon-carbon bonds, including the sp-sp² bond required for 2-ethynylthiophene (B1312097) structures.
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is a cornerstone of modern organic synthesis due to its reliability and tolerance of various functional groups. The reaction is typically catalyzed by a palladium(0) complex and requires a copper(I) co-catalyst, along with an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org
The general mechanism involves two interconnected catalytic cycles. In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., a 2-halo-3-chlorothiophene). In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide intermediate. libretexts.org Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final coupled product and regenerates the Pd(0) catalyst. libretexts.org
While highly effective for aryl iodides and bromides, the coupling of aryl chlorides can be more challenging due to the stronger C-Cl bond, which makes the oxidative addition step more difficult. researchgate.net However, advancements in catalyst design, particularly the use of bulky, electron-rich phosphine (B1218219) ligands (e.g., P(t-Bu)₃, XPhos), have enabled efficient Sonogashira couplings of aryl chlorides. researchgate.net The reaction can be performed under mild conditions, sometimes even in aqueous media, making it suitable for complex molecule synthesis. wikipedia.orgorganic-chemistry.org To synthesize this compound via this method, a 2-bromo-3-chlorothiophene (B1271852) or 2-iodo-3-chlorothiophene precursor would be reacted with a protected acetylene (B1199291) source, such as trimethylsilylacetylene, followed by deprotection.
Table 2: Typical Conditions for Sonogashira Coupling of Aryl Halides
| Component | Example(s) | Role in Reaction |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(CF₃COO)₂ scirp.org | Main catalyst for C-C bond formation |
| Copper Co-catalyst | CuI | Activates the alkyne |
| Ligand | PPh₃, P(t-Bu)₃, XPhos | Stabilizes and activates the palladium catalyst |
| Base | Et₃N, Piperidine, Diisopropylamine | Neutralizes HX byproduct, aids in acetylide formation |
| Solvent | DMF, Toluene, THF | Solubilizes reactants |
| Alkyne Source | Phenylacetylene, Trimethylsilylacetylene | Provides the ethynyl group |
Copper catalysis is not limited to its co-catalyst role in the Sonogashira reaction; it can also directly promote the formation of thiophene derivatives. While not a direct route to this compound from a pre-formed chlorothiophene, copper-catalyzed tandem reactions represent a powerful strategy for constructing highly substituted thiophenes from acyclic precursors. nih.gov
For example, a copper(I)-catalyzed tandem addition/cycloisomerization reaction between alkylidenethiiranes and terminal alkynes has been reported for the convergent assembly of 2-(α-phenylsulfonylalkyl)-thiophenes. nih.gov Such strategies involve the direct assembly of the thiophene ring with incorporated functional groups. Another approach demonstrates a copper-catalyzed remote nucleophilic substitution of 5-ethynylthiophene esters, proceeding through a dearomative Cu–allenylidene species. rsc.org These methods highlight the versatility of copper in mediating complex transformations that could potentially be adapted to create specific substitution patterns on the thiophene ring.
A less common but effective method for introducing an ethynyl group involves the use of 1,1-dichloro-2,2-difluoroethylene (B1203012) (CCl₂=CF₂). acs.org This two-carbon building block can be used to convert organometallic reagents into terminal alkynes.
The synthetic sequence typically begins with the generation of an organolithium or Grignard reagent from the corresponding aryl halide. In the context of synthesizing this compound, this would involve the deprotonation of 3-chlorothiophene at the highly acidic 2-position using a strong base like n-butyllithium to form 3-chloro-2-lithiothiophene.
This organolithium intermediate then reacts with 1,1-dichloro-2,2-difluoroethylene. The subsequent steps involve the elimination of lithium chloride and further reaction with two equivalents of the organolithium reagent, ultimately leading to the formation of a lithium acetylide. acs.org Aqueous workup then quenches this acetylide to afford the terminal alkyne, this compound. This method provides a direct route to the target compound from 3-chlorothiophene without requiring a pre-installed leaving group at the 2-position for a cross-coupling reaction.
Cross-Coupling Reactions for Ethynyl Bond Formation
Multi-Step Reaction Sequences in the Synthesis of the Chemical Compound
The synthesis of this compound is inherently a multi-step process where the order of reactions is critical to achieving the desired substitution pattern. lumenlearning.com Based on the methodologies discussed, a logical synthetic pathway can be constructed.
A plausible multi-step sequence is as follows:
Synthesis of 3-Chlorothiophene: As direct chlorination is unselective, a regioselective method is preferred. One could start from a commercially available precursor like 3-thiophenecarboxylic acid or 3-bromothiophene, which can be converted to 3-chlorothiophene through established methods. prepchem.com
Introduction of the Ethynyl Group: With 3-chlorothiophene as the key intermediate, two primary routes diverge:
Route A (Sonogashira Coupling): This route requires an additional halogenation step. 3-chlorothiophene would be brominated or iodinated selectively at the more reactive C2 position to yield 2-bromo-3-chlorothiophene or 2-iodo-3-chlorothiophene. This di-halogenated intermediate would then undergo a Sonogashira coupling with a suitable alkyne, such as (trimethylsilyl)acetylene. The final step would be the removal of the silyl (B83357) protecting group (e.g., with a fluoride (B91410) source or base) to yield this compound. wikipedia.org
Route B (Direct Alkynylation via an Intermediate): This is a more direct approach. 3-chlorothiophene is treated with a strong base (e.g., n-butyllithium) to generate 3-chloro-2-lithiothiophene. This nucleophilic intermediate is then reacted with an appropriate electrophile to introduce the two-carbon alkyne unit. The use of 1,1-dichloro-2,2-difluoroethylene, as described previously, serves as an example of this strategy. acs.org
The choice of route depends on factors such as the availability of starting materials, desired scale, and tolerance of reaction conditions. The Sonogashira approach is very general and widely used, while the direct alkynylation route can be more atom-economical if successful. wikipedia.orglumenlearning.com
Organometallic Reagent Mediated Synthetic Routes
Organometallic chemistry provides a robust and versatile toolkit for the construction of carbon-carbon bonds, which is essential for the introduction of an ethynyl group onto a thiophene ring. The synthesis of this compound can be strategically approached through several organometallic pathways, most notably via cross-coupling reactions and the use of organolithium intermediates.
A primary method for the formation of arylalkynes is the Sonogashira cross-coupling reaction. libretexts.org This reaction typically involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgyoutube.com For the synthesis of this compound, a plausible route would commence with a dihalogenated thiophene, such as 2-bromo-3-chlorothiophene or 2-iodo-3-chlorothiophene. This substrate would then be reacted with a protected alkyne, for instance, trimethylsilylacetylene, to prevent self-coupling of the alkyne. gelest.com The silyl protecting group can be readily removed under mild conditions to yield the terminal alkyne.
The general catalytic cycle for a Sonogashira coupling is depicted below:
Oxidative Addition: The aryl halide (R-X) adds to the Pd(0) catalyst to form a Pd(II) complex.
Transmetalation: The copper acetylide, formed in situ from the terminal alkyne, copper(I) salt, and base, transfers the acetylide group to the palladium complex.
Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.
| Reaction Component | Typical Reagents and Conditions | Role in Synthesis |
| Thiophene Substrate | 2-Bromo-3-chlorothiophene, 2-Iodo-3-chlorothiophene | Provides the 3-chlorothiophene scaffold. |
| Alkyne | Trimethylsilylacetylene, Ethynyltrimethylsilane | Source of the ethynyl group. |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Catalyzes the cross-coupling reaction. |
| Copper Co-catalyst | CuI | Facilitates the formation of the copper acetylide. |
| Base | Triethylamine, Diisopropylamine | Neutralizes the hydrogen halide produced and aids in the formation of the copper acetylide. |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Provides the reaction medium. |
An alternative and powerful strategy involves the use of organolithium reagents. The deprotonation of substituted thiophenes often occurs at a specific position, guided by the electronic nature of the substituents. The lithiation of 3-methylthiophene, for example, is highly selective at the 5-position. nih.gov For 3-chlorothiophene, direct lithiation can be achieved at the 2-position. This can be accomplished using a strong lithium base such as n-butyllithium (n-BuLi). The resulting 3-chloro-2-thienyllithium is a potent nucleophile. orgsyn.org
This organolithium intermediate can then be reacted with a suitable electrophile to introduce the ethynyl group. A common electrophile for this purpose is a halo-alkyne, such as 1-bromo-2-(trimethylsilyl)acetylene. The subsequent removal of the trimethylsilyl (B98337) protecting group would furnish the desired this compound.
| Synthetic Step | Reagents and Conditions | Purpose |
| Lithiation | 3-Chlorothiophene, n-Butyllithium in THF, low temperature (e.g., -78 °C) | Formation of 3-chloro-2-thienyllithium. |
| Ethynylation | 1-Bromo-2-(trimethylsilyl)acetylene | Introduction of the protected ethynyl group. |
| Deprotection | Tetrabutylammonium fluoride (TBAF) or K₂CO₃/MeOH | Removal of the trimethylsilyl protecting group. |
Electrochemical Synthesis Approaches for Thiophene Derivatives
Electrochemical methods offer an alternative paradigm for the synthesis and functionalization of thiophene derivatives, often proceeding under mild conditions without the need for stoichiometric chemical oxidants or reductants. nih.govsemanticscholar.org While direct electrochemical synthesis of a specific small molecule like this compound is less commonly reported than organometallic routes, electrochemical techniques are extensively used for the polymerization of thiophene monomers to create conductive polymers and for the functionalization of thiophene rings. winona.edu
The electrochemical polymerization of thiophene and its derivatives is a well-established technique for producing polythiophene films. winona.edu This process typically involves the anodic oxidation of the thiophene monomer in an appropriate solvent containing a supporting electrolyte. acs.org The polymerization proceeds through the formation of radical cations, which then couple to form dimers, oligomers, and ultimately, a polymer film that deposits on the electrode surface. winona.edu The properties of the resulting polymer can be tuned by controlling the electrochemical parameters such as the applied potential, current density, and the choice of solvent and electrolyte. google.com
| Parameter | Typical Conditions | Influence on Synthesis |
| Monomer | Thiophene, 3-substituted thiophenes (e.g., 3-methylthiophene, 3-chlorothiophene) | The starting unit for the polymer chain. |
| Working Electrode | Platinum, Gold, Indium Tin Oxide (ITO) glass | The surface where polymerization occurs. |
| Counter Electrode | Platinum wire | Completes the electrical circuit. |
| Reference Electrode | Saturated Calomel Electrode (SCE), Ag/AgCl | Provides a stable potential reference. |
| Solvent | Acetonitrile, Dichloromethane | Dissolves the monomer and electrolyte. |
| Supporting Electrolyte | Lithium perchlorate, Tetrabutylammonium tetrafluoroborate | Ensures conductivity of the solution. |
| Applied Potential | Typically >1.6 V vs. SCE for thiophene | Initiates the oxidation of the monomer. |
While electropolymerization is the most common application, electrochemical methods can also be employed for the C-H functionalization of aromatic compounds. nih.govsemanticscholar.org In principle, the direct electrochemical ethynylation of 3-chlorothiophene could be envisioned. Such a process would likely involve the anodic oxidation of 3-chlorothiophene to a radical cation, which could then react with an ethynyl anion or a related species. However, controlling the regioselectivity and preventing polymerization would be significant challenges.
More practically, electrochemical techniques can be used to synthesize functionalized thiophenes that serve as precursors for further chemical modification. For instance, the electrochemical synthesis of thiophene-based microporous polymer networks has been demonstrated, which could potentially be functionalized in subsequent steps. acs.org The electrochemical approach is particularly advantageous for creating thin, uniform films of thiophene-based materials with high surface areas. acs.org
Chemical Reactivity and Transformative Derivatization Pathways of 3 Chloro 2 Ethynylthiophene
Reactivity of the Ethynyl (B1212043) Moiety
The terminal alkyne (ethynyl) group is the primary site of reactivity in 3-Chloro-2-ethynylthiophene, participating in a range of transformations characteristic of carbon-carbon triple bonds.
While specific studies detailing the hydration and annulation of this compound are not prevalent, the general reactivity of ethynylthiophenes suggests susceptibility to such transformations. Hydration of the ethynyl group, typically catalyzed by mercury or other transition metal salts in the presence of strong acid, would be expected to yield 2-acetyl-3-chlorothiophene following Markovnikov's rule and subsequent tautomerization of the enol intermediate.
Annulation reactions, which involve the formation of a new ring, can proceed from the ethynyl group. For instance, cyclization reactions of 1,3-diynes, which can be formed from the oxidative coupling of ethynylthiophenes, are a known route to synthesizing terthiophenes. nih.gov This strategy involves creating a central thiophene (B33073) ring from a bis-thienylbutadiyne precursor. nih.gov
The terminal alkyne of this compound is an ideal substrate for "click chemistry," a concept describing reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org The most prominent example is the Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide to form a 1,2,3-triazole. organic-chemistry.orgyoutube.com
This reaction can be performed thermally, but it often requires high temperatures and can produce a mixture of regioisomers. organic-chemistry.org The development of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) allows the reaction to proceed under mild conditions, often at room temperature and in aqueous solutions, to specifically yield the 1,4-disubstituted triazole isomer. organic-chemistry.orgnih.govresearchgate.net Conversely, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can be employed to selectively produce the 1,5-disubstituted triazole regioisomer. organic-chemistry.org These triazole products are highly stable and can act as important pharmacophores or linking units in materials science. nih.govresearchgate.net
Table 1: Click Chemistry Reaction of this compound
| Reactant 1 | Reactant 2 | Catalyst | Product |
|---|---|---|---|
| This compound | Organic Azide (R-N₃) | Copper(I) | 1-(Organo)-4-(3-chloro-2-thienyl)-1,2,3-triazole |
The ethynylthiophene structure serves as a monomer for the synthesis of conjugated oligomers and polymers, which are of significant interest for their electronic and optoelectronic properties.
Electrochemical polymerization is a common method for creating conductive polythiophene films directly onto an electrode surface. winona.edu The process typically involves the oxidation of the thiophene monomer at an applied potential higher than its oxidation potential. dtic.milgoogle.com The mechanism is believed to proceed through the coupling of radical cations. winona.edu For ethynylthiophene derivatives, polymerization can occur through both the thiophene ring and the ethynyl group, leading to cross-linked polymer networks with enhanced thermal stability and unique electronic properties. The introduction of initiators, such as 2,2'-bithiophene, can significantly increase the rate of polymerization and lower the required applied potentials for polymer formation. dtic.milgoogle.com
The interaction of polythiophene derivatives with metal ions can lead to the formation of coordination polymers or be utilized for environmental remediation. Poly(3-methyl thiophene) has been shown to have a high removal efficiency for silver (Ag) ions from aqueous solutions. researchgate.net The removal mechanism can involve ionic interactions, chelation, or redox reactions between the polymer and the silver ions. researchgate.net For a monomer like this compound, the sulfur atom in the thiophene ring and the π-system of the ethynyl group could coordinate with silver ions, potentially leading to the formation of novel coordination polymers with interesting material properties. Research has demonstrated that nano-adsorbents based on polymerized sulfur-containing heterocycles exhibit high adsorption capacities for silver and mercury ions. mdpi.com
Terminal alkynes readily react with dicobalt octacarbonyl, Co₂(CO)₈, to form stable hexacarbonyl dicobalt complexes. In this reaction, the alkyne's π-bond coordinates to the Co-Co bond, forming a pseudo-tetrahedral geometry that protects the alkyne functionality. This complexation is a key step in the Nicholas reaction. The formation of the [Co₂(CO)₆][μ-alkyne] complex allows for the stabilization of a propargyl cation at the adjacent carbon, enabling a range of subsequent nucleophilic additions that are not possible on the free alkyne. The reaction of this compound with Co₂(CO)₈ would yield the corresponding stable complex, [(3-chloro-2-thienyl)ethyne]Co₂(CO)₆. researchgate.net
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-acetyl-3-chlorothiophene |
| bis-thienylbutadiyne |
| terthiophenes |
| 1,2,3-triazole |
| 2,2'-bithiophene |
| Poly(3-methyl thiophene) |
Oligomerization and Polymerization Processes
Cross-Coupling Reactivity and Applications as a Coupling Partner
This compound possesses two distinct handles for transition metal-catalyzed cross-coupling reactions: the terminal C-H bond of the alkyne and the C-Cl bond on the thiophene ring. This dual reactivity makes it a valuable partner for the construction of complex conjugated systems.
The terminal alkyne is particularly well-suited for Sonogashira coupling. This reaction, catalyzed by a combination of palladium and copper(I) salts, efficiently forms a new carbon-carbon bond between the sp-hybridized carbon of the alkyne and an sp²-hybridized carbon of an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This pathway is highly reliable and proceeds under mild conditions, tolerating a wide range of functional groups. wikipedia.org
The C-Cl bond at the C3 position can also participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.orgmdpi.com However, aryl chlorides are notably less reactive than the corresponding bromides and iodides. libretexts.org Successful coupling of the C-Cl bond typically requires more forcing reaction conditions or the use of specialized catalyst systems, often employing electron-rich, bulky phosphine (B1218219) ligands to facilitate the oxidative addition step, which is the rate-determining step in the catalytic cycle. organic-chemistry.orgjcu.edu.au
Table 2: Cross-Coupling Reactions and Conditions
| Reaction Type | Reactive Site | Coupling Partner | Catalyst System | Base | Typical Product |
|---|---|---|---|---|---|
| Sonogashira Coupling | Terminal Alkyne C-H | Aryl/Vinyl Halide (Ar-X) | Pd(PPh₃)₂Cl₂, CuI | Amine (e.g., Et₃N, DIPEA) | 3-Chloro-2-(2-arylethynyl)thiophene |
| Suzuki-Miyaura Coupling | Thiophene C-Cl | Organoboron Reagent (R-B(OH)₂) | Pd(OAc)₂, Bulky Phosphine Ligand (e.g., SPhos) | K₃PO₄, Cs₂CO₃ | 2-Ethynyl-3-arylthiophene |
Formation of Complex Heterocyclic and Fused-Ring Systems
The ethynyl group is a powerful functional handle for the construction of more complex molecular scaffolds, particularly fused heterocyclic systems. This can be achieved through various cyclization strategies, which can be either intramolecular or intermolecular. researchgate.netnih.gov
Intramolecular cyclization pathways often involve the introduction of a nucleophilic group at a neighboring position on the thiophene ring. For instance, a nucleophile installed at the C3 position (via a prior substitution reaction) or the C4 position can attack the alkyne in a 5-exo-dig or 6-endo-dig cyclization, respectively, to generate thieno-fused heterocycles like thieno[3,2-b]furans or thieno[3,4-b]pyridines. These reactions are frequently promoted by metal catalysts (e.g., palladium, gold, copper) or strong bases. researchgate.netmdpi.com
Intermolecular reactions, such as [3+2] cycloadditions with azides (Click chemistry) or 1,3-dipoles, can also utilize the alkyne to build new five-membered heterocyclic rings appended to the thiophene core. The synthesis of diynes from the ethynylthiophene followed by cyclization is another strategy to form a second thiophene ring, leading to terthiophene structures. nih.gov
Table 3: Strategies for Fused-Ring Synthesis
| Strategy | Description | Reagents/Conditions | Resulting System |
|---|---|---|---|
| Intramolecular Cyclization | A nucleophile on the thiophene ring attacks the alkyne. | Base (e.g., NaH) or Metal Catalyst (e.g., PdI₂, AuCl₃) | Thieno-fused heterocycles (e.g., thienofurans, thienopyrroles) |
| Huisgen [3+2] Cycloaddition | Reaction of the alkyne with an organic azide. | Cu(I) catalyst | 1,2,3-Triazole linked to thiophene |
| Diyne Cyclization | Dimerization of the alkyne followed by cyclization with a sulfur source. | Oxidative coupling (e.g., Glaser coupling), then Na₂S | Terthiophene derivatives |
Applications of 3 Chloro 2 Ethynylthiophene in Advanced Chemical Research and Development
Role as a Versatile Building Block in Complex Organic Synthesis
The reactivity of 3-Chloro-2-ethynylthiophene is dominated by its terminal alkyne group, making it a valuable precursor in a variety of carbon-carbon bond-forming reactions. The presence of the chloro substituent on the thiophene (B33073) ring further modulates the electronic properties and reactivity of the molecule.
One of the most significant applications of terminal alkynes is in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira reaction. wikipedia.org This reaction allows for the coupling of terminal alkynes with aryl or vinyl halides, providing a straightforward route to substituted alkynes and conjugated systems. scielo.org.mx In this context, this compound can be coupled with a wide array of aromatic and heteroaromatic halides to generate complex molecular scaffolds. The general scheme for a Sonogashira coupling reaction is depicted below:
Table 1: General Scheme of Sonogashira Coupling Reaction
| Reactant 1 | Reactant 2 | Catalysts | Base | Product |
|---|
The utility of ethynylthiophenes in such reactions has been demonstrated in the synthesis of various complex organic molecules. For instance, the related compound 3-ethynylthiophene has been used to synthesize 4,5-bis(thiophen-3-ylethynyl)phthalonitrile via a Sonogashira cross-coupling reaction with 4,5-dichlorophthalonitrile. sigmaaldrich.com This highlights the potential of this compound to act as a key intermediate in the synthesis of functional dyes and precursors for phthalocyanine systems.
Furthermore, the alkyne functionality can participate in other important transformations, such as cycloaddition reactions (e.g., "click chemistry" with azides to form triazoles), providing access to a diverse range of heterocyclic compounds. The chloro group on the thiophene ring can also be a site for further functionalization through other cross-coupling reactions, although its reactivity is generally lower than that of bromo or iodo substituents. This dual functionality makes this compound a highly versatile building block for constructing elaborate organic molecules.
Contributions to Materials Science
The rigid, planar structure of the thiophene ring, combined with the linear geometry of the ethynyl (B1212043) group, makes this compound an attractive component for the construction of advanced materials with tailored electronic and photophysical properties.
Conjugated polymers containing thiophene units are at the forefront of organic electronics research due to their excellent charge-transport properties. The incorporation of ethynylene linkages into a polythiophene backbone, creating poly(thienylene ethynylene)s (PTEs), can significantly influence the material's properties. These linkages enhance the planarity and rigidity of the polymer chain, which can lead to improved charge carrier mobility.
Donor-acceptor (D-A) copolymers, which consist of alternating electron-rich (donor) and electron-poor (acceptor) units, are a major class of materials for organic photovoltaic and field-effect transistor applications. rsc.orgrsc.org The this compound unit can be incorporated into such polymers, where the electron-withdrawing nature of the chlorine atom can be used to fine-tune the electronic energy levels (HOMO/LUMO) of the resulting polymer. mdpi.com This tuning is critical for optimizing device performance. The synthesis of these polymers can be achieved through polymerization reactions like Sonogashira coupling, allowing for the creation of well-defined, high-molecular-weight materials. researchgate.net
| Optical Properties | The introduction of the ethynyl linker and chloro-substituent can modify the absorption spectrum and the optical bandgap of the material. |
Boron-dipyrromethene (BODIPY) dyes are a class of highly fluorescent molecules with applications in bio-imaging, sensing, and as active components in optical devices. targetmol.com The photophysical properties of BODIPY dyes can be precisely tuned by chemical modification of the core structure. Attaching π-conjugated substituents is a common strategy to shift their absorption and emission wavelengths to the red and near-infrared regions of the spectrum.
Research on the non-chlorinated analog, 3-ethynylthiophene, has shown its utility in modifying BODIPY dyes. eurjchem.comsemanticscholar.org When 3-ethynylthiophene units are attached to the BODIPY core, for example at the 2,6-positions, a significant increase in the Stokes shift is observed. eurjchem.com This is a desirable property for many fluorescence-based applications. These modified dyes also demonstrate the ability to generate singlet oxygen, making them potential candidates for photodynamic therapy.
The integration of this compound into BODIPY structures is expected to further modulate these properties. The electron-withdrawing chlorine atom could lead to additional shifts in the absorption and emission spectra and influence the quantum yield of fluorescence and singlet oxygen generation. The synthesis of such derivatives would typically involve Sonogashira coupling between a halogenated BODIPY core and this compound.
Table 3: Photophysical Properties of 3-Ethynylthiophene Substituted BODIPY Dyes (Analogous System)
| Substitution Position | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) | Singlet Oxygen Generation |
|---|---|---|---|---|
| 2,6-positions | 534 | 576 | 1385 | Effective |
| 4,4'-positions | 504 | 514 | 389 | Less Effective |
| 8-position (meso) | 504 | 513 | 351 | Least Effective |
Data derived from studies on 3-ethynylthiophene, the non-chlorinated analog. eurjchem.com
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for technologies such as optical switching and frequency conversion. nih.gov Organic molecules with large NLO responses typically feature a donor-π-acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer upon excitation.
In hybrid materials, which combine organic and inorganic components, the interface between the two phases is critical for device performance. Conjugated organic molecules can be used as "molecular wires" or conducting spacers to facilitate charge transfer between different components.
The rigid-rod nature of the ethynylthiophene unit makes this compound a candidate for use as a conducting spacer. For example, in hybrid systems involving semiconductor quantum dots and a polymer matrix, such spacers can be used to control the distance and electronic coupling between the donor and acceptor components. mdpi.com The length and conductivity of the spacer are crucial parameters that affect the rate of charge separation and recombination. The defined structure of oligomers derived from this compound would allow for precise control over the spacing in such hybrid materials.
Precursors for Advanced Molecular Architectures
Beyond linear polymers and simple chromophores, the reactivity of the terminal alkyne in this compound opens pathways to more complex and well-defined molecular architectures. For example, Glaser coupling of terminal alkynes can lead to the formation of conjugated diynes, which can serve as building blocks for larger macrocycles or two-dimensional carbon-rich networks.
Furthermore, the ethynyl group can undergo cyclotrimerization reactions to form substituted benzene (B151609) rings, providing a route to highly branched, star-shaped molecules. These advanced architectures are of interest for applications in light-harvesting, catalysis, and as hosts in supramolecular chemistry. The presence of the chlorothiophene units on the periphery of these structures would impart specific electronic and physical properties, making this compound a valuable precursor for creating novel, three-dimensional functional materials.
Contributions to Agrochemical and Pharmaceutical Intermediate Synthesis
Detailed research findings and data tables concerning the specific role and applications of this compound in this area are not available in the current body of scientific literature.
Rigorous Spectroscopic and Structural Characterization Techniques Applied to 3 Chloro 2 Ethynylthiophene
Vibrational Spectroscopy Approaches
A prominent and sharp absorption band is anticipated around 3300 cm⁻¹, which is characteristic of the C≡C-H stretching vibration of the terminal alkyne group. Another significant, though weaker, absorption is expected in the region of 2100-2150 cm⁻¹ corresponding to the C≡C stretching vibration. The presence of the thiophene (B33073) ring will give rise to a series of bands. The aromatic C-H stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the thiophene ring typically result in multiple bands in the 1550-1400 cm⁻¹ range. The C-S stretching vibrations of the thiophene ring are generally observed at lower frequencies, often between 850 and 600 cm⁻¹. The C-Cl stretching vibration is expected to produce a strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹.
Table 1: Predicted FT-IR Vibrational Frequencies for 3-Chloro-2-ethynylthiophene
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| ≡C-H Stretch | ~3300 |
| C≡C Stretch | 2150-2100 |
| Aromatic C-H Stretch | 3100-3000 |
| Thiophene Ring C=C Stretch | 1550-1400 |
| C-S Stretch | 850-600 |
Complementing FT-IR spectroscopy, FT-Raman spectroscopy provides valuable information about the vibrational modes of this compound, particularly for non-polar bonds. The C≡C stretching vibration, which may be weak in the IR spectrum, is expected to show a strong and sharp signal in the Raman spectrum in the 2150-2100 cm⁻¹ region. Similarly, the symmetric stretching vibrations of the thiophene ring are typically more intense in the Raman spectrum compared to the IR spectrum. The C-S and C-Cl stretching vibrations will also be observable in the FT-Raman spectrum, providing a comprehensive vibrational profile of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the ethynyl (B1212043) proton and the two protons on the thiophene ring. The ethynyl proton (≡C-H) is anticipated to appear as a sharp singlet in the region of δ 3.0-3.5 ppm. The chemical shifts of the thiophene ring protons are influenced by the electron-withdrawing effects of the chlorine atom and the ethynyl group. The proton at the 5-position (H-5) would likely resonate further downfield compared to the proton at the 4-position (H-4), both appearing as doublets due to mutual coupling (³JHH). Based on data from similar substituted thiophenes, the approximate chemical shifts for H-4 and H-5 are expected in the range of δ 7.0-7.5 ppm.
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| ≡C-H | 3.0-3.5 | Singlet (s) |
| H-4 | 7.0-7.2 | Doublet (d) |
The ¹³C NMR spectrum provides information about each unique carbon atom in this compound. Six distinct signals are expected. The two sp-hybridized carbons of the ethynyl group are predicted to resonate in the range of δ 70-90 ppm. The four sp²-hybridized carbons of the thiophene ring will have their chemical shifts influenced by the substituents. The carbon atom bonded to the chlorine (C-3) is expected to be significantly downfield. The carbon atom bonded to the ethynyl group (C-2) will also be downfield. The C-4 and C-5 carbons will have chemical shifts typical for substituted thiophenes.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 120-130 |
| C-3 | 130-140 |
| C-4 | 125-135 |
| C-5 | 125-135 |
| C≡CH | 70-80 |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of advanced 2D NMR experiments would be employed.
Correlation Spectroscopy (COSY): A COSY experiment would reveal the coupling between the two adjacent protons on the thiophene ring (H-4 and H-5), showing a cross-peak between their respective signals.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the carbon signals for C-4 and C-5 based on the previously assigned proton signals. It would also confirm the assignment of the ethynyl proton to its corresponding carbon.
A correlation between the ethynyl proton and both C-2 and the other ethynyl carbon.
Correlations between H-4 and C-3, C-5, and C-2.
Correlations between H-5 and C-3 and C-4.
These advanced NMR techniques, used in concert, provide a comprehensive and unambiguous confirmation of the structure of this compound, leaving no doubt as to the arrangement of its constituent atoms.
Mass Spectrometric Analyses
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, this method provides critical information for confirming its molecular weight and elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise mass and elemental composition of a compound with high accuracy. The monoisotopic mass of this compound (C₆H₃ClS) is 141.9644 Da. uni.lu HRMS analysis can confirm this mass, which helps in distinguishing it from other compounds with the same nominal mass but different elemental formulas.
Predicted HRMS data for various adducts of this compound showcases the expected m/z values that would be observed in an experimental analysis. These predictions, calculated using advanced algorithms, are essential for identifying the correct molecular ions in a complex spectrum. uni.lu
| Adduct | m/z (Predicted) | Predicted Collision Cross Section (CCS) (Ų) |
|---|---|---|
| [M]+ | 141.96385 | 127.9 |
| [M+H]+ | 142.97168 | 130.0 |
| [M+Na]+ | 164.95362 | 143.8 |
| [M+K]+ | 180.92756 | 138.6 |
| [M+NH4]+ | 159.99822 | 152.8 |
| [M-H]- | 140.95712 | 133.9 |
| [M+HCOO]- | 186.96260 | 141.4 |
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a widely used technique where a molecule is vaporized and ionized by a high-energy electron beam, typically at 70 eV. researchgate.net This process often causes the molecule to fragment in a reproducible manner, creating a unique mass spectrum that serves as a "molecular fingerprint."
For this compound, the EI-MS spectrum is expected to show a molecular ion peak ([M]⁺) at an m/z corresponding to its monoisotopic mass (approximately 141.96 Da). uni.lu The fragmentation pattern would provide valuable structural information. While a specific experimental spectrum for this compound is not detailed in the available literature, fragmentation of related halogenated thiophenes often involves the loss of the halogen atom or cleavage of the substituent group. nih.govresearchgate.net Therefore, common fragments might include the loss of a chlorine radical (Cl•) or the ethynyl group (C₂H•), as well as fragmentation of the thiophene ring itself.
X-ray Diffraction Studies for Solid-State Structural Determination
X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule, providing accurate measurements of bond lengths, bond angles, and intermolecular interactions.
While X-ray diffraction has been successfully applied to characterize the solid-state structures of numerous thiophene derivatives, specific crystallographic data for this compound is not available in the reviewed literature. researchgate.net Were such a study to be conducted, it would yield the exact geometry of the thiophene ring and the ethynyl substituent, confirm the planarity of the molecule, and reveal how the molecules pack together in the crystal lattice. This information is crucial for understanding structure-property relationships in materials science and for computational chemistry validations.
Rotational Spectroscopy and Microwave Spectroscopy Investigations
Rotational spectroscopy, typically conducted in the microwave region of the electromagnetic spectrum, provides highly precise information about the structure of molecules in the gas phase. libretexts.org By measuring the transition frequencies between quantized rotational energy levels, it is possible to determine rotational constants, from which moments of inertia and, subsequently, highly accurate molecular geometries (bond lengths and angles) can be derived. tanta.edu.eg A molecule must possess a permanent dipole moment to be active in microwave spectroscopy. tanta.edu.eg
Direct microwave spectroscopy studies on this compound were not found. However, research on closely related molecules like 2-ethynylthiophene (B1312097) and 2-chlorothiophene (B1346680) demonstrates the power of this technique. researchgate.netresearchgate.net For these analogs, rotational spectra of multiple isotopologues were measured, allowing for a precise determination of their molecular structures. researchgate.netresearchgate.net A similar investigation of this compound would be expected to yield its principal rotational constants (A, B, C) and a detailed gas-phase structure.
| Compound | Parameter | Value | Reference |
|---|---|---|---|
| 2-Chlorothiophene | Rotational Constants (MHz) for ³⁵Cl species | A = 5576.9, B = 1604.4, C = 1247.5 | researchgate.net |
| Nuclear Quadrupole Coupling Constants (MHz) for ³⁵Cl | χaa = -36.4, χbb = -1.8, χcc = 38.2 | researchgate.net | |
| 2-Ethynylthiophene | Structural Determination | Precise structure determined from eight isotopologues | researchgate.net |
Electronic Absorption and Emission Spectroscopy (UV-Vis Spectroscopy)
Electronic spectroscopy, encompassing UV-Visible absorption and emission (fluorescence or phosphorescence) techniques, investigates the transitions of electrons between different energy levels within a molecule. These transitions are characteristic of the molecule's electronic structure, particularly its conjugated π-systems.
Specific experimental UV-Vis absorption or emission spectra for this compound are not detailed in the surveyed literature. However, based on its structure, which contains a conjugated system formed by the thiophene ring and the ethynyl group, it is expected to absorb light in the ultraviolet region. The absorption maxima (λmax) and molar absorptivity (ε) would be characteristic of the π → π* transitions within this chromophore. The presence of the chlorine atom and the sulfur heteroatom would also influence the positions of these electronic transitions. Emission studies, if conducted, would provide insights into the nature of its excited states.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. The experimental results are compared against the theoretically calculated percentages based on the compound's molecular formula. This comparison is a crucial step in verifying the purity and confirming the empirical formula of a synthesized compound.
For this compound, with the molecular formula C₆H₃ClS, the theoretical elemental composition can be calculated as follows.
| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 6 | 72.066 | 50.52 |
| Hydrogen (H) | 1.008 | 3 | 3.024 | 2.12 |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 24.87 |
| Sulfur (S) | 32.06 | 1 | 32.06 | 22.49 |
| Total | - | - | 142.603 | 100.00 |
Advanced Computational and Theoretical Investigations of 3 Chloro 2 Ethynylthiophene
Quantum Chemical Calculations: Awaiting Data
Quantum chemical calculations are instrumental in providing deep insights into the molecular structure, stability, and reactivity of chemical compounds. However, specific studies employing these methods for 3-Chloro-2-ethynylthiophene have not been identified.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. It is widely applied to thiophene (B33073) and its derivatives to predict geometries, vibrational frequencies, and electronic properties. Such studies provide foundational data for understanding the molecule's behavior. At present, there are no specific DFT studies published that are centered on this compound.
Ab Initio Methods
Ab initio methods, which are based on quantum mechanics principles without the use of experimental data, offer a high level of theoretical accuracy. These calculations are crucial for benchmarking results from other methods and for providing a detailed understanding of electron correlation effects. A review of available literature indicates a lack of specific ab initio investigations for this compound.
Electronic Structure Analysis: An Uncharted Territory
The analysis of a molecule's electronic structure is fundamental to predicting its chemical reactivity, spectroscopic properties, and potential applications in materials science. For this compound, this area remains largely unexplored.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier orbital theory. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A dedicated HOMO-LUMO analysis for this compound is not currently available in scientific literature.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. This analysis provides crucial insights into intermolecular interactions. To date, no MEP mapping studies for this compound have been published.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule, including charge transfer and intramolecular interactions. It is a powerful tool for understanding delocalization and hyperconjugative effects. Specific NBO analysis data for this compound has not been reported in the existing literature.
Prediction and Assignment of Vibrational Frequencies
A comprehensive theoretical analysis of the vibrational frequencies of this compound would typically be performed using quantum chemical calculations, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). Such studies provide a detailed assignment of the fundamental vibrational modes of the molecule.
For a molecule like this compound, the predicted vibrational spectrum would exhibit characteristic bands corresponding to the stretching and bending modes of its functional groups. Key vibrational frequencies would include:
C≡C Stretching: A strong, sharp band characteristic of the ethynyl (B1212043) group.
C-H Stretching (ethynyl): A sharp absorption corresponding to the terminal alkyne C-H bond.
Thiophene Ring Vibrations: A series of bands related to the C-C and C=C stretching and ring deformation modes.
C-Cl Stretching: A band in the lower frequency region of the spectrum, indicative of the carbon-chlorine bond.
C-H Bending Modes: Both in-plane and out-of-plane bending vibrations for the thiophene ring and ethynyl C-H.
Molecular Reactivity Descriptors (e.g., Fukui Functions, Global Electrophilicity/Nucleophilicity)
Molecular reactivity descriptors, derived from conceptual DFT, are crucial for understanding the chemical behavior of this compound. These descriptors help in identifying the most probable sites for electrophilic and nucleophilic attack.
Fukui Functions are local reactivity descriptors that indicate the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. For this compound, the Fukui functions would be calculated to predict reactivity:
fk+: Indicates the propensity of an atomic site 'k' to accept an electron (nucleophilic attack).
fk-: Indicates the propensity of a site to donate an electron (electrophilic attack).
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.
Chemical Potential (μ): Relates to the escaping tendency of electrons from the molecule.
Global Electrophilicity Index (ω): Quantifies the ability of the molecule to accept electrons.
Studies on various thiophene derivatives demonstrate that the positions of substituents significantly influence the local and global reactivity. For this compound, the electron-withdrawing nature of the chloro and ethynyl groups would be expected to impact the electron density distribution around the thiophene ring, thereby influencing the Fukui functions and global reactivity parameters. Without specific computational results, a precise quantitative analysis is not possible.
Conformational Analysis and Molecular Geometry Optimization
The conformational landscape and optimized molecular geometry of this compound are fundamental aspects of its theoretical investigation. Geometry optimization is typically performed using methods like DFT or ab initio calculations to find the lowest energy structure.
For this compound, the primary conformational flexibility would arise from the rotation around the single bond connecting the ethynyl group to the thiophene ring. However, due to the linear nature of the ethynyl group and its direct attachment to the planar thiophene ring, significant conformational isomers are not expected. The molecule is likely to have a planar or near-planar stable geometry.
The geometry optimization process provides key structural parameters:
Bond Lengths: The distances between bonded atoms (e.g., C-S, C-C, C=C, C≡C, C-Cl, C-H).
Bond Angles: The angles formed by three consecutive bonded atoms (e.g., C-S-C, S-C-C).
Dihedral Angles: The torsional angles that define the orientation of different parts of the molecule.
Computational studies on related substituted thiophenes have successfully determined their optimized geometries, which show good correlation with experimental data where available.
Thermodynamic Property Calculations
Theoretical calculations can provide valuable data on the thermodynamic properties of this compound. These properties are typically calculated from the vibrational frequencies obtained from DFT calculations and are essential for understanding the molecule's stability and behavior under different temperature conditions.
The key thermodynamic properties that can be computed include:
Standard Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.
Standard Entropy (S°): A measure of the randomness or disorder of the molecule.
Heat Capacity (Cp): The amount of heat required to raise the temperature of one mole of the substance by one degree Celsius at constant pressure.
Gibbs Free Energy of Formation (ΔGf°): A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure.
These properties are generally calculated as a function of temperature. While specific values for this compound are not present in the searched literature, studies on other chlorinated thiophenes have shown that computational models can accurately predict these thermodynamic parameters.
Concluding Remarks and Future Research Directions
Current Challenges in the Synthesis and Application of the Chemical Compound
The synthesis of specifically substituted thiophenes like 3-Chloro-2-ethynylthiophene presents several challenges that can impede its widespread application.
Synthetic Hurdles:
Stability of the Ethynyl (B1212043) Group: The terminal alkyne functionality can be sensitive to certain reaction conditions, particularly in the presence of strong bases or transition metal catalysts, which are often employed in cross-coupling reactions to introduce substituents. This can lead to undesired side reactions, such as dimerization or polymerization.
Precursor Availability: The synthesis often relies on the availability of appropriately substituted thiophene (B33073) precursors, which may not be commercially available or may require lengthy synthetic sequences to prepare.
Application-Specific Limitations:
Processability of Polymers: While ethynylthiophenes are promising monomers for conjugated polymers, the resulting materials can suffer from poor solubility. This hinders their processability for device fabrication using solution-based techniques like spin-coating or inkjet printing. The introduction of the chloro- and ethynyl- groups on the thiophene backbone can lead to rigid polymer chains with strong intermolecular interactions, further exacerbating solubility issues.
Long-Term Stability: The long-term environmental and operational stability of electronic devices incorporating novel thiophene-based materials is a significant concern. Factors such as oxidation of the thiophene ring or degradation of the conjugated backbone under ambient conditions can limit the lifetime and performance of devices.
| Challenge Category | Specific Challenge | Impact on Research and Application |
| Synthesis | Achieving high regioselectivity for 2,3-substitution | Increased synthetic complexity, lower yields, higher costs. |
| Stability of the ethynyl functional group | Potential for side reactions, limiting reaction conditions. | |
| Availability of functionalized precursors | Can necessitate lengthy and costly precursor synthesis. | |
| Application | Poor solubility of resulting polymers | Hinders solution-based processing for device fabrication. |
| Long-term stability of materials and devices | Limits the operational lifetime and reliability of applications. |
Emerging Areas of Research for Ethynylthiophenes
The unique electronic and structural features of ethynylthiophenes, including this compound, are driving research into several exciting new areas.
Organic Electronics: The rigid, planar structure imparted by the ethynyl linkage is highly desirable for organic electronic materials. Research is increasingly focused on incorporating ethynylthiophenes into the backbones of conjugated polymers for applications in:
Organic Field-Effect Transistors (OFETs): The enhanced planarity can facilitate intermolecular π-π stacking, which is crucial for efficient charge transport.
Organic Photovoltaics (OPVs): The tunable electronic properties of ethynylthiophene derivatives allow for the design of materials with optimized energy levels for efficient light harvesting and charge separation in solar cells. The introduction of an ethynylene unit has been shown to lower the HOMO energy level of polymers, which can be beneficial for device performance. mdpi.com
Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of some thiophene-based materials makes them suitable for use as emissive layers in OLEDs.
Bioelectronics and Sensing: The functionalizability of the thiophene ring and the ethynyl group opens up possibilities for creating novel biosensors. The ethynyl group can be used as a reactive handle to attach biological recognition elements, such as enzymes or antibodies. The changes in the electronic properties of the conjugated system upon binding of the target analyte can then be detected electrically or optically. Thiophene-based materials are being explored for interfacing with biological systems due to their potential to bridge the gap between biological signaling and traditional electronics. northwestern.edu
Supramolecular Chemistry: The rigid rod-like structure of oligo(ethynylthiophene)s makes them excellent building blocks for the construction of well-defined supramolecular architectures. These can include self-assembled monolayers, nanotubes, and other complex structures with potential applications in nanotechnology and molecular electronics.
Potential for Novel Materials and Synthetic Methodologies
The exploration of this compound and related compounds is expected to spur the development of both new materials with tailored properties and more efficient synthetic methods.
Novel Materials:
Donor-Acceptor Copolymers: A significant area of research is the development of donor-acceptor (D-A) copolymers, where electron-rich (donor) units are alternated with electron-poor (acceptor) units. This compound could serve as a versatile building block in such polymers. The electron-withdrawing nature of the chlorine atom and the ethynyl group can be used to tune the electronic properties of the resulting polymer, influencing its band gap and charge transport characteristics.
"Hairy-Rod" Polymers: The synthesis of conjugated polymers with flexible side chains attached to a rigid backbone, often referred to as "hairy-rod" polymers, is a promising strategy to improve solubility and processability without compromising the electronic properties of the conjugated core. nih.gov The chloro and ethynyl groups on this compound could serve as points for attaching these solubilizing side chains.
Advanced Synthetic Methodologies:
Direct C-H Arylation: There is a growing interest in the development of more atom-economical and environmentally friendly synthetic methods. Direct C-H arylation, which avoids the pre-functionalization of one of the coupling partners, is a powerful tool for the synthesis of conjugated materials. nih.gov Developing selective C-H activation methods for the synthesis of 2,3-disubstituted thiophenes would be a significant advancement.
Flow Chemistry: The use of continuous flow reactors for the synthesis of organic materials offers several advantages over traditional batch processes, including better control over reaction parameters, improved safety, and easier scalability. Applying flow chemistry to the synthesis of ethynylthiophenes could help to overcome some of the challenges associated with the handling of reactive intermediates.
Interdisciplinary Research Opportunities
The full potential of this compound and its derivatives will be realized through collaborations that span multiple scientific disciplines.
Chemistry and Materials Science: Synthetic chemists are needed to devise efficient and scalable routes to this compound and its polymers. Materials scientists can then investigate the processing-structure-property relationships of these new materials to optimize their performance in various applications.
Physics and Engineering: Physicists and engineers are crucial for fabricating and characterizing electronic devices based on these new materials. Their expertise is needed to understand the fundamental charge transport and photophysical processes that govern device performance and to design novel device architectures.
Biology and Medicine: The development of thiophene-based materials for biomedical applications, such as biosensors and therapeutic delivery systems, requires close collaboration with biologists and medical researchers. nih.govmdpi.com This interdisciplinary approach is essential to ensure that the designed materials are biocompatible and effective for their intended biological function. The convergence of bioelectronics with synthetic biology presents exciting opportunities for creating advanced therapeutic and diagnostic platforms. northwestern.edu
| Research Area | Key Focus | Potential Impact |
| Organic Electronics | Development of high-performance OFETs, OPVs, and OLEDs. | Creation of flexible, lightweight, and low-cost electronic devices. |
| Bioelectronics | Design of novel biosensors and biocompatible interfaces. | Advanced diagnostics and new therapeutic strategies. |
| Supramolecular Chemistry | Construction of well-defined nanoscale architectures. | Development of molecular machines and advanced nanomaterials. |
| Novel Materials | Synthesis of donor-acceptor copolymers and "hairy-rod" polymers. | Materials with tailored electronic properties and improved processability. |
| Synthetic Methodologies | Exploration of direct C-H arylation and flow chemistry. | More efficient, sustainable, and scalable synthesis of materials. |
| Interdisciplinary Research | Collaboration between chemists, physicists, engineers, and biologists. | Accelerated innovation and translation of research into real-world applications. |
Q & A
Q. What are the recommended methods for synthesizing 3-Chloro-2-ethynylthiophene with high purity?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, refluxing intermediates in anhydrous dichloromethane (CH₂Cl₂) under nitrogen protection, followed by purification via reverse-phase HPLC using a methanol-water gradient (30% → 100%). Yield optimization requires stoichiometric control of reactants (e.g., 1.2 equivalents of anhydrides) and temperature monitoring during reflux . Purity validation should include melting point analysis (e.g., 213–226°C range) and spectroscopic characterization (¹H/¹³C NMR, IR) to confirm functional groups like C≡C (ethynyl) and C-Cl bonds .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Due to its acute toxicity (Category 4 for oral, dermal, and inhalation exposure), handle the compound in a fume hood with nitrile gloves (≥11 mil thickness, 1-hour breakthrough time) and eye protection. Avoid skin contact and use liquid-binding materials (e.g., diatomite) for spill containment. Emergency procedures should align with EU-GHS/CLP regulations, including immediate decontamination and consultation with safety data sheets (SDS) for disposal guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictory data in spectroscopic characterization of this compound derivatives?
- Methodological Answer : Contradictions in NMR or IR spectra often arise from impurities or tautomeric equilibria. Use multi-spectral cross-validation:
- Compare experimental ¹H NMR chemical shifts with computational predictions (e.g., NIST Chemistry WebBook data) .
- Perform X-ray crystallography to resolve structural ambiguities, as demonstrated for similar thiophene derivatives (e.g., single-crystal studies at 113 K with R factor <0.030) .
- Employ high-resolution mass spectrometry (HRMS) to confirm molecular formulas and isotopic patterns .
Q. What strategies are effective in assessing the ecological impact of this compound given limited toxicity data?
- Methodological Answer : Use predictive models and surrogate
- Apply quantitative structure-activity relationship (QSAR) tools to estimate bioaccumulation potential (logP) and persistence.
- Reference analogous compounds (e.g., 3-chlorophenol) for mobility in soil (logKₒc ~2.1–2.5) and acute aquatic toxicity (PAC-1: 2.1 mg/m³) .
- Conduct microcosm studies to evaluate biodegradability under controlled aerobic/anaerobic conditions .
Q. How can reaction conditions be optimized for functionalizing this compound into bioactive derivatives?
- Methodological Answer : Focus on regioselective modifications:
- Ethynyl group reactivity : Use Sonogashira coupling with aryl halides in tetrahydrofuran (THF) at 60°C, catalyzed by Pd(PPh₃)₄/CuI .
- Thiophene ring substitution : Introduce sulfonyl or acyl groups via electrophilic aromatic substitution (H₂SO₄/SO₃) at 0°C to minimize side reactions .
- Validate product stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and HPLC monitoring .
Key Considerations for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
